molecular formula C4H8N4 B2793672 (1-methyl-1H-1,2,4-triazol-3-yl)methanamine CAS No. 785760-73-8

(1-methyl-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B2793672
CAS No.: 785760-73-8
M. Wt: 112.136
InChI Key: SVCVEWHURPUENH-UHFFFAOYSA-N
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Description

(1-methyl-1H-1,2,4-triazol-3-yl)methanamine: is an organic compound with the molecular formula C4H8N4. It is a derivative of triazole, a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

It is known that triazole derivatives can interact with various enzymes and proteins . For example, some triazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division . Therefore, it is possible that (1-methyl-1H-1,2,4-triazol-3-yl)methanamine may interact with similar biomolecules and influence biochemical reactions.

Cellular Effects

Similar triazole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines . These compounds can induce apoptosis, or programmed cell death, in cancer cells . Therefore, it is possible that this compound may have similar effects on cellular processes.

Molecular Mechanism

It is known that triazole derivatives can bind to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting cell division . Therefore, it is possible that this compound may exert its effects through a similar mechanism.

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine typically involves the reaction of ammonia and formaldehyde to form ammonium formate. This intermediate is then reacted with a halogenated alkane, such as methyl chloride, under basic conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is usually obtained through extraction and crystallization processes .

Chemical Reactions Analysis

Types of Reactions: (1-methyl-1H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

Chemistry: (1-methyl-1H-1,2,4-triazol-3-yl)methanamine is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to bind to various enzymes and receptors makes it a versatile candidate for drug development .

Industry: The compound is used as an intermediate in the production of pesticides and fungicides. Its stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

  • (1-methyl-1H-1,2,4-triazol-5-yl)methanamine
  • (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine
  • (1H-1,2,4-triazole-3-methanamine, 1-methyl-)

Uniqueness: (1-methyl-1H-1,2,4-triazol-3-yl)methanamine is unique due to its specific substitution pattern on the triazole ring. This structural feature influences its reactivity and binding properties, making it distinct from other triazole derivatives .

Properties

IUPAC Name

(1-methyl-1,2,4-triazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-8-3-6-4(2-5)7-8/h3H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCVEWHURPUENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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